molecular formula C19H16ClNO2 B1454309 6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride CAS No. 1160261-04-0

6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride

Cat. No. B1454309
CAS RN: 1160261-04-0
M. Wt: 325.8 g/mol
InChI Key: LEOGHLMKJSTKHP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride is C19H16ClNO2 . Its molecular weight is 325.79 .

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. It’s used for the identification and quantification of proteins and their modifications, understanding the interactions within a proteome, and the analysis of protein folding .

Medicinal Chemistry

In medicinal chemistry, this molecule serves as a building block for the synthesis of various pharmaceutical agents. Its structure is key in the development of drugs that may interact with DNA or proteins, potentially leading to new treatments for diseases .

Organic Light-Emitting Diodes (OLEDs)

The quinoline core of the molecule is of interest in the field of materials science, particularly for the development of OLEDs. The compound’s ability to emit light when an electric current is applied makes it valuable for creating more efficient displays .

Chemical Synthesis

As a reagent, 6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride is used in chemical synthesis to introduce the quinoline moiety into larger, more complex molecules. This can be crucial for the synthesis of natural products or novel materials .

Fluorescence Studies

Due to its fluorescent properties, this compound is used in fluorescence studies to track and visualize biological molecules. It can be attached to proteins or DNA to observe their behavior under a microscope .

Analytical Chemistry

In analytical chemistry, it’s used as a standard or reference compound when calibrating instruments or during the development of analytical methods, such as chromatography or mass spectrometry .

Agricultural Chemistry

This compound may also find applications in agricultural chemistry for the development of new pesticides or herbicides. Its structure could be modified to target specific pests or weeds without harming crops .

Photodynamic Therapy

In the field of photodynamic therapy, which is a treatment that uses a photosensitizing molecule alongside light to kill cancer cells, this compound could be investigated for its potential use as a photosensitizer due to its light-absorbing properties .

Safety and Hazards

The specific safety and hazards associated with 6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride are not detailed in the available resources. It’s important to note that this compound is intended for research use only and is not intended for diagnostic or therapeutic use .

properties

IUPAC Name

6-ethyl-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO2/c1-3-12-8-9-16-14(10-12)15(19(20)22)11-17(21-16)13-6-4-5-7-18(13)23-2/h4-11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEOGHLMKJSTKHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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